REACTION_CXSMILES
|
Cl.[I:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:11]=1)[C:6]([O-])=[O:7].[Na+].C(Cl)(=O)C(Cl)=O.C[N:24](C=O)C>O>[C:6]([C:5]1[CH:9]=[C:10]([CH:11]=[C:3]([I:2])[CH:4]=1)[C:12]([O:14][CH3:15])=[O:13])(=[O:7])[NH2:24] |f:1.2|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
sodium 3-iodo-5-(methoxycarbonyl)benzoate
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)[O-])C=C(C1)C(=O)OC.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 1 h of stirring at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with in each case about 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue that remained was dissolved in 75 ml of dichloromethane
|
Type
|
CUSTOM
|
Details
|
all volatile components were removed on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in 50 ml of dioxane and, at a temperature of about 0° C.
|
Type
|
ADDITION
|
Details
|
slowly added dropwise to 44 ml of a 25% strength aqueous ammonia solution
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at RT for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitated product was then filtered off with suction
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C=1C=C(C(=O)OC)C=C(C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |